molecular formula C12H20ClN B6344239 (Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride CAS No. 1240571-49-6

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride

Cat. No.: B6344239
CAS No.: 1240571-49-6
M. Wt: 213.75 g/mol
InChI Key: KKSFTNCTTAIUBQ-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride (CAS Number: 1019599-56-4) is an organic compound with the molecular formula C12H20ClN and a molecular weight of 213.75 g/mol. It is supplied with a typical purity of 95.0% . This compound is a cationic amphiphilic amine, a class of molecules that serves as a crucial tool for investigating drug-induced phospholipidosis (DIP), a form of lysosomal storage disorder. DIP is characterized by the excessive accumulation of phospholipids within lysosomes and is a common preclinical finding associated with various therapeutic agents . The primary research value of this compound lies in its potential to inhibit lysosome-specific phospholipase A2 (PLA2G15 or LPLA2). Cationic amphiphilic drugs are known to accumulate in lysosomes and inhibit this key enzyme, which is responsible for the catabolism of phospholipids. The inhibition of PLA2G15 is a recognized and accurate mechanistic predictor of phospholipidosis potential, providing a robust screening platform for assessing drug candidate toxicity . Researchers utilize this amine hydrochloride to explore the mechanisms of cellular toxicity and its implications in pathologies such as pulmonary fibrosis, hepatic steatosis, and kidney injury . The 2-phenethylamine structural motif, to which this compound is related, is prevalent in medicinal chemistry and is found in ligands for a wide range of biological targets, including G protein-coupled receptors (GPCRs) and various enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-6-10(2)8-12;/h5-8,11,13H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSFTNCTTAIUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC(=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Butan-2-amine acts as a nucleophile, displacing the chloride ion from 3-methylbenzyl chloride in an SN2 mechanism. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (N₂ or Ar) to prevent oxidation. Triethylamine (TEA) is added as a base to scavenge HCl generated during the reaction, driving the equilibrium toward product formation.

Representative Procedure :

  • Step 1 : Butan-2-amine (1.2 equiv) and TEA (1.5 equiv) are dissolved in THF (0.5 M).

  • Step 2 : 3-Methylbenzyl chloride (1.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Step 3 : The mixture is filtered to remove TEA·HCl salts, and the solvent is evaporated under reduced pressure.

  • Step 4 : The crude free amine is dissolved in diethyl ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Yield and Purity Optimization

Yields range from 65% to 78% depending on reaction time and stoichiometry. Prolonged stirring (>24 hours) increases side products such as dialkylated amines, while excess butan-2-amine (≥1.5 equiv) suppresses this. Purification via recrystallization from methanol/diethyl ether (1:3 v/v) enhances purity to >95%, as confirmed by HPLC.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
THF25247896
DCM25187293
Ethanol40126589

Reductive Amination

Reductive amination offers an alternative route, particularly advantageous for controlling stereochemistry and minimizing byproducts. This method condenses 3-methylbenzaldehyde with butan-2-amine in the presence of a reducing agent.

Sodium Cyanoborohydride (NaBH₃CN) Protocol

The free amine is formed via imine intermediate reduction. NaBH₃CN selectively reduces the Schiff base formed between butan-2-amine and 3-methylbenzaldehyde, avoiding over-reduction of the aromatic ring5.

Representative Procedure 5:

  • Step 1 : Butan-2-amine (1.0 equiv) and 3-methylbenzaldehyde (1.1 equiv) are stirred in methanol (0.3 M) at 25°C for 1 hour.

  • Step 2 : NaBH₃CN (1.5 equiv) is added portionwise, and the reaction is stirred for 12 hours.

  • Step 3 : The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • Step 4 : The organic layer is dried (MgSO₄), concentrated, and treated with HCl/Et₂O to precipitate the hydrochloride salt.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of the imine intermediate under H₂ gas (1–3 atm). This method avoids stoichiometric reductants but requires specialized equipment.

Key Advantages :

  • Higher stereoselectivity (up to 92% enantiomeric excess with chiral catalysts).

  • Reduced formation of dialkylated byproducts (<5%).

Limitations :

  • Longer reaction times (24–48 hours).

  • Sensitivity to catalyst poisoning by sulfur-containing impurities.

Hydrochloride Salt Formation

Conversion of the free amine to the hydrochloride salt is critical for improving stability and solubility. Two primary methods are employed:

HCl Gas Treatment

Passing dry HCl gas through a solution of the free amine in diethyl ether or THF induces rapid precipitation. This method achieves high purity (>98%) but requires careful handling of corrosive gases.

Aqueous HCl Acidification

Adding concentrated HCl (37%) to an ethanolic solution of the amine at 0°C provides a safer alternative. The product is isolated via filtration and washed with cold ether5.

Table 2: Salt Formation Efficiency

MethodSolventPurity (%)Yield (%)
HCl GasEt₂O9895
Aqueous HClEthanol9590

Byproduct Analysis and Mitigation

Common byproducts include:

  • Dialkylated Amines : Formed via over-alkylation in nucleophilic substitution. Mitigated by using excess amine (1.5–2.0 equiv).

  • Oxidation Products : Tertiary amines or N-oxides arising from prolonged exposure to air. Minimized by conducting reactions under inert atmosphere.

  • Dimethylamine Hydrochloride : Contaminant from degradation pathways during salt formation. Removed via washing with chlorinated solvents5.

Industrial-Scale Considerations

Patent literature highlights adaptations for large-scale production:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes by enhancing heat/mass transfer.

  • Solvent Recycling : THF and ethanol are recovered via fractional distillation to lower costs.

  • Green Chemistry : Substitution of NaBH₃CN with catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) reduces toxic waste.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halides or electrophiles; reactions are conducted in polar solvents like ethanol or methanol with a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Corresponding amines

    Substitution: New amine derivatives

Scientific Research Applications

Overview

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride is a synthetic organic compound with significant potential in various scientific research fields, particularly in chemistry, biology, and medicine. Its unique molecular structure, characterized by the presence of a butan-2-yl group and a 3-methylphenyl moiety, contributes to its diverse applications.

Chemistry

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds. It is utilized in creating more complex molecules through nucleophilic substitution reactions, making it valuable for chemists seeking to develop new materials or chemicals.

Biological Research

  • Antimicrobial and Anticancer Studies : Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound's interactions with biological systems are being studied to understand these effects better.

Pharmaceutical Development

  • Neurological Disorders : The compound is investigated for its potential therapeutic applications in treating neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a candidate for developing neuropharmacological agents.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Pharmacological Profiles : Investigations into its binding affinities at various neurotransmitter receptors have shown promise for treating mood disorders.
  • Bioassays : Comprehensive bioassays have been conducted to evaluate its antimicrobial properties, indicating effective activity against certain bacterial strains.
  • Drug Development : As a lead compound in drug discovery, it has been utilized to synthesize derivatives that may enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic vs. aromatic substituents : The thiophene-containing analogue (CAS 1158585-38-6) introduces a sulfur atom, which may influence redox activity or metal-binding properties .
  • Functional group diversity : The acetamide derivative (CAS 1049756-41-3) demonstrates how introducing an amide linker can modulate pharmacokinetic properties, such as half-life and membrane permeability .

Pharmacological and Physicochemical Properties

  • Meclizine hydrochloride (CAS 1104-22-9), a structurally distinct but functionally related benzylic amine, is an antihistamine with antiemetic properties.
  • Solubility and stability : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. The 3-methylphenyl group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration relative to more polar analogues like the trifluoromethyl derivative .
  • Safety profiles: Limited toxicity data are available for the target compound. However, structurally similar amines (e.g., allylamine hydrochlorides in ) often require handling under inert conditions due to reactivity .

Biological Activity

(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride is a synthetic organic compound with significant potential in pharmacological research. This compound, characterized by its amine functional group and a complex structure, is often studied for its biological activity, particularly in the realms of neuropharmacology and antimicrobial properties. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental protocols.

Chemical Structure and Properties

The compound features a butan-2-yl moiety attached to a 3-methylphenyl group, which contributes to its unique biological profile. The presence of the amine group allows it to interact with various biological targets, including neurotransmitter receptors.

Property Details
Molecular Formula C13H19ClN
Molecular Weight 229.75 g/mol
Solubility Soluble in water due to hydrochloride form
pKa Approximately 9.5 (indicative of amine behavior)

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and modulate their activity. It may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways.

Potential Mechanisms Include:

  • Receptor Binding : Interacts with adrenergic and dopaminergic receptors.
  • Neurotransmitter Modulation : Influences the release and reuptake of neurotransmitters such as dopamine and norepinephrine.
  • Enzyme Inhibition : May inhibit enzymes involved in neurotransmitter metabolism, affecting overall neurotransmitter levels in the brain.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological effects, including:

  • Antidepressant Effects : Many amines are known for their role in modulating neurotransmitters associated with mood regulation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Neuropharmacological Applications : Investigated for effects on cognitive function and potential therapeutic use in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study highlighted its antidepressant-like effects in animal models, where it was shown to increase serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
  • Another investigation focused on its antimicrobial properties, demonstrating efficacy against several Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Characteristics Biological Activity
1-(3-Methylphenyl)butan-2-amineSimilar amine structure; lacks hydrochlorideAntidepressant properties
N,N-DimethylbutanamineDimethyl substitution; simpler structureLower potency in neuropharmacology
1-(4-Methylphenyl)butan-2-amineDifferent phenyl substitutionVarying antimicrobial activity

This comparison illustrates that while these compounds share structural features, the specific arrangement of this compound allows for distinct interactions and activities.

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